molecular formula C12H19N2+ B14406435 Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)- CAS No. 83133-32-8

Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)-

Cat. No.: B14406435
CAS No.: 83133-32-8
M. Wt: 191.29 g/mol
InChI Key: XVCGAOLJQIXWEJ-UHFFFAOYSA-N
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Description

Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)- is a compound that belongs to the class of pyridinium salts. These salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals. Pyridinium salts have played a significant role in various research fields due to their unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium salts typically involves the quaternization of pyridine with alkyl halides. For Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)-, the synthesis can be achieved by reacting 1-methylpiperidine with methyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of pyridinium salts often involves large-scale quaternization reactions using automated reactors. The process includes the purification of the final product through crystallization or distillation to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Pyridinium salts undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)- has several scientific research applications:

    Chemistry: Used as a reagent and building block in synthetic chemistry.

    Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of pyridinium salts involves their ability to interact with biological molecules through ionic and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For example, pyridinium salts have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 1-methyl-4-(1-methyl-4-piperidinyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as both a reagent and a catalyst in various reactions sets it apart from other pyridinium salts .

Properties

CAS No.

83133-32-8

Molecular Formula

C12H19N2+

Molecular Weight

191.29 g/mol

IUPAC Name

1-methyl-4-(1-methylpiperidin-4-yl)pyridin-1-ium

InChI

InChI=1S/C12H19N2/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12/h3-4,7-8,12H,5-6,9-10H2,1-2H3/q+1

InChI Key

XVCGAOLJQIXWEJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC=[N+](C=C2)C

Origin of Product

United States

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